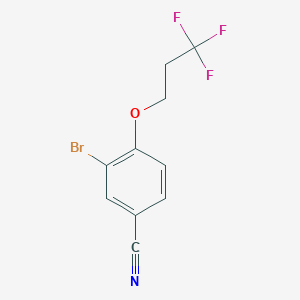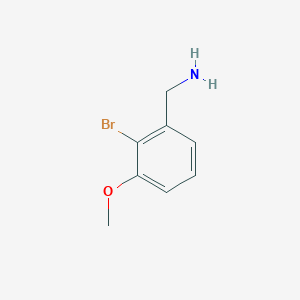
5-(2,2-Dimethylpropoxy)-2-methylphenylamine
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the molecular structure of the compound, which can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and chemical stability .Wissenschaftliche Forschungsanwendungen
Below are the details on the scientific research applications of “5-(2,2-Dimethylpropoxy)-2-methylphenylamine” based on available research. Due to the specificity of the chemical, some of the findings are related to compounds with structural similarities or relevance.
Pharmacological Characterization
- 2,5-Dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7), a compound structurally related to the target chemical, was shown to be effective in rodent models for 5-HT2 agonist activity and displayed nanomolar affinity for 5-HT2A and 5-HT2C receptors, with a lower affinity for 5-HT1A receptors. This suggests the potential application of similar compounds in neuropharmacological research, particularly related to serotonin receptors (Fantegrossi et al., 2005).
Chemical Synthesis and Derivative Studies
- A study demonstrated the application of nitrophenyl)- and 1-(2,4-dinitrophenyl)uracil derivatives, obtained by direct arylation of uracil and its derivatives, which are crucial in medicinal chemistry, particularly as antiviral and antineoplastic agents. The potential for similar arylation techniques in creating derivatives of the given compound for therapeutic purposes was indicated (Gondela & Walczak, 2006).
- Research into the synthesis of highly functionalized 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives, essential in pharmaceutical chemistry, was reported. The methods and derivatives might provide a foundation for synthesizing related functionalized compounds starting from “5-(2,2-Dimethylpropoxy)-2-methylphenylamine” (Souldozi, Dadrass, & Ranjdost, 2010).
Medicinal Applications
- An orally active, water-soluble neurokinin-1 receptor antagonist exhibited high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. Such findings underscore the potential therapeutic applications of structurally related compounds like “5-(2,2-Dimethylpropoxy)-2-methylphenylamine” in treating conditions related to these receptors (Harrison et al., 2001).
Mechanistic and Biochemical Studies
- A mechanistic study using 2,5-dimethyl- p-benzoquinonediimine as a model explored the reactivity of such compounds towards lysine, an important aspect in the induction mechanism of allergic contact dermatitis for certain chemicals. This research emphasizes the relevance of similar mechanistic studies for compounds like “5-(2,2-Dimethylpropoxy)-2-methylphenylamine” in understanding their reactivity and potential allergenic effects (Eilstein et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,2-dimethylpropoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-5-6-10(7-11(9)13)14-8-12(2,3)4/h5-7H,8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYGXYVSZFQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



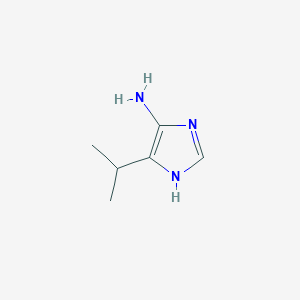
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
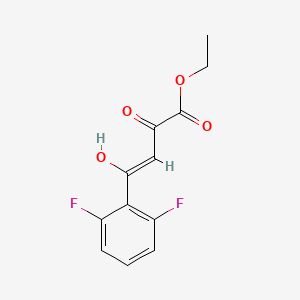
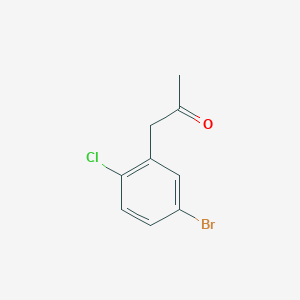

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)

